An In-Depth Technical Guide to 2,4-Dichloro-5-methylaniline: Properties, Synthesis, and Applications in Kinase Inhibitor Scaffolds
An In-Depth Technical Guide to 2,4-Dichloro-5-methylaniline: Properties, Synthesis, and Applications in Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-methylaniline is a halogenated aromatic amine that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring two chlorine atoms and a methyl group on the aniline ring, makes it a valuable precursor for the synthesis of complex heterocyclic molecules. This guide provides a comprehensive overview of the physical and chemical properties of 2,4-dichloro-5-methylaniline, a detailed experimental protocol for its synthesis, and an exploration of its significant role as an intermediate in the development of targeted therapeutics, particularly kinase inhibitors. The structural similarity of this compound to key intermediates in the synthesis of approved drugs like the tyrosine kinase inhibitor Bosutinib underscores its relevance and potential in medicinal chemistry and drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The following table summarizes the key physical and chemical data for 2,4-dichloro-5-methylaniline. It is important to note that while some data for the target compound is available, other properties are estimated based on closely related structural analogs such as 2,4-dichloro-N-methylaniline and 2,4-dichloro-6-methylaniline due to a lack of publicly available experimental data for 2,4-dichloro-5-methylaniline itself.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇Cl₂N | [1] |
| Molecular Weight | 176.04 g/mol | [1] |
| CAS Number | 17601-75-1 | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Melting Point | No data available. (Analog: 2,4-Dichloro-N-methylaniline, 28-32 °C) | [2] |
| Boiling Point | No data available. | [3] |
| Density | No data available. | |
| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and acetone. | Inferred from related anilines |
Chemical Structure:
Caption: Chemical structure of 2,4-Dichloro-5-methylaniline.
Synthesis of 2,4-Dichloro-5-methylaniline
The synthesis of 2,4-dichloro-5-methylaniline can be achieved through the reduction of the corresponding nitrobenzene precursor, 1,5-dichloro-2-methyl-4-nitrobenzene. This transformation is a common and effective method for the preparation of anilines. The following protocol is adapted from established procedures for the reduction of similar nitroaromatic compounds.[4]
Reaction Scheme:
Caption: Synthetic route to 2,4-Dichloro-5-methylaniline.
Experimental Protocol: Iron-Mediated Reduction
This protocol describes a laboratory-scale synthesis using iron powder and ammonium chloride, a classic and reliable method for nitro group reduction.
Materials:
-
1,5-Dichloro-2-methyl-4-nitrobenzene
-
Iron powder (<100 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,5-dichloro-2-methyl-4-nitrobenzene (1 equivalent).
-
Addition of Reagents: To the flask, add ethanol and water in a 1:1 ratio to create a slurry. Then, add iron powder (3-5 equivalents) and ammonium chloride (0.2-0.5 equivalents).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the iron salts, washing the filter cake with ethanol.
-
Extraction: Combine the filtrate and the washings and remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dichloro-5-methylaniline.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 2,4-dichloro-5-methylaniline.
Self-Validation: The identity and purity of the synthesized 2,4-dichloro-5-methylaniline should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to literature values of similar compounds.
Application in Drug Development: A Key Intermediate for Kinase Inhibitors
Substituted anilines are foundational scaffolds in medicinal chemistry, appearing in a vast array of pharmacologically active molecules. 2,4-Dichloro-5-methylaniline, and its close analogs, are particularly valuable as intermediates in the synthesis of kinase inhibitors, a class of targeted therapies that have revolutionized the treatment of cancer and other diseases.
A prominent example of the utility of a structurally similar compound is the use of 2,4-dichloro-5-methoxyaniline in the synthesis of Bosutinib .[5][6][7][8][9] Bosutinib is a dual inhibitor of the Src and Abl tyrosine kinases and is approved for the treatment of chronic myeloid leukemia (CML).[5][6] The synthesis of Bosutinib involves the coupling of 2,4-dichloro-5-methoxyaniline with a quinoline core.[5][6]
The structural analogy between 2,4-dichloro-5-methylaniline and 2,4-dichloro-5-methoxyaniline suggests that the former can be a valuable building block for the synthesis of novel kinase inhibitors. The dichloro substitution pattern can contribute to favorable binding interactions within the ATP-binding pocket of kinases, while the methyl group provides a point for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Logical Workflow for Kinase Inhibitor Synthesis:
Caption: Workflow for the use of 2,4-dichloro-5-methylaniline in kinase inhibitor synthesis.
Safety and Handling
As with all chlorinated anilines, 2,4-dichloro-5-methylaniline should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed.[1] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[1][10][11]
Conclusion
2,4-Dichloro-5-methylaniline is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and its structural resemblance to key building blocks of approved kinase inhibitors make it an attractive starting material for the generation of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and a clear rationale for its application in medicinal chemistry, offering a solid foundation for researchers and scientists working at the forefront of pharmaceutical innovation.
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